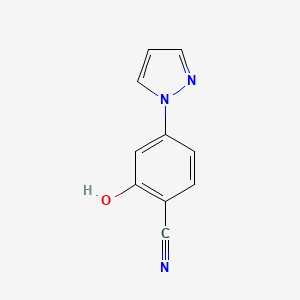

2-Hydroxy-4-pyrazol-1-yl-benzonitrile

Description

2-Hydroxy-4-pyrazol-1-yl-benzonitrile is a benzonitrile derivative featuring a hydroxyl group at the 2-position and a pyrazole ring at the 4-position. This compound is of interest due to its structural versatility, which enables applications in pharmaceuticals, agrochemicals, and materials science.

Synthetic routes to such compounds often involve coupling reactions with diazonium salts or cyclization strategies. For example, analogous benzonitrile derivatives, such as 2-cyanoindoles, are synthesized via Fisher indole synthesis using zinc chloride and glacial acetic acid .

Properties

Molecular Formula |

C10H7N3O |

|---|---|

Molecular Weight |

185.18 g/mol |

IUPAC Name |

2-hydroxy-4-pyrazol-1-ylbenzonitrile |

InChI |

InChI=1S/C10H7N3O/c11-7-8-2-3-9(6-10(8)14)13-5-1-4-12-13/h1-6,14H |

InChI Key |

IZENNFOLHINJFO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(N=C1)C2=CC(=C(C=C2)C#N)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 2-Hydroxy-4-pyrazol-1-yl-benzonitrile with three structurally related benzonitrile derivatives:

Key Observations:

- Substituent Bulk: The quinazolinone derivative in has a bulkier substituent (isopropyl, quinazolinone) compared to the pyrazole group in the target compound. This likely reduces its solubility but may enhance binding specificity in biological systems.

- Reactivity: 2-Arylhydrazononitriles are more reactive toward cyclization (e.g., forming triazoles) due to the hydrazone group, whereas the pyrazole in the target compound offers stability and aromaticity.

- Synthetic Utility : Indole-2-carbonitriles and the target compound both serve as intermediates for nitrogen-rich heterocycles, but the latter’s hydroxyl group may facilitate functionalization via etherification or esterification.

Computational and Crystallographic Insights

Crystallographic refinement via SHELX software is widely used for analogous compounds to determine bond lengths and angles, aiding in structure-activity relationship (SAR) studies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Hydroxy-4-pyrazol-1-yl-benzonitrile, and how can purity be ensured?

- Methodology : The compound can be synthesized via nucleophilic substitution. For example, reacting 4-bromomethylbenzonitrile with 1H-pyrazole in dimethylformamide (DMF) using potassium carbonate as a base at 80–100°C . Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol. Purity is validated via HPLC (≥98%) and NMR (e.g., absence of residual solvent peaks) .

- Key Considerations : Monitor reaction progress with TLC. Optimize equivalents of pyrazole to avoid side products like dimerization.

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodology :

- X-ray crystallography : Resolve crystal structure using SHELX programs (e.g., SHELXL for refinement). Ensure data collection at low temperatures (e.g., 193 K) to minimize thermal motion artifacts .

- Spectroscopy : Assign peaks via -/-NMR (e.g., pyrazole protons at δ 7.5–8.5 ppm) and FT-IR (nitrile stretch ~2220 cm) .

Q. What in vitro assays are suitable for preliminary biological evaluation?

- Methodology :

- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against S. aureus or C. albicans .

- Anticancer Screening : Perform MTT assays on HCT116 colon cancer cells (IC values <5 µM suggest potency) .

- Controls : Include reference drugs (e.g., doxorubicin for cancer, fluconazole for fungi).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?

- Methodology :

- Modifications : Introduce substituents at the pyrazole N1 position or benzonitrile para-site. For example, methyl groups increase lipophilicity, while electron-withdrawing groups (e.g., -NO) enhance electrophilicity .

- Testing : Compare derivatives in kinase inhibition assays (e.g., EGFR or VEGFR2) to identify key binding motifs .

- Data Analysis : Use molecular docking (AutoDock Vina) to correlate activity with binding affinity in target active sites .

Q. What computational approaches resolve contradictions in reported biological activity data?

- Methodology :

- Meta-Analysis : Aggregate data from multiple studies (e.g., MICs, IC) and apply statistical tests (ANOVA) to identify outliers .

- Mechanistic Insights : Perform molecular dynamics simulations to assess target flexibility (e.g., mutant vs. wild-type enzymes) .

- Case Study : Discrepancies in antifungal activity may arise from strain-specific efflux pump expression, validated via qPCR .

Q. How can crystallographic data address discrepancies in tautomeric forms of the pyrazole ring?

- Methodology :

- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to resolve tautomeric protons. Refinement in SHELXL with H-atom riding models .

- Validation : Compare with -NMR in DMSO-d, where tautomers show distinct splitting patterns .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.